molecular formula C12H15N3 B13607171 3-(4-(1h-Pyrazol-1-yl)phenyl)propan-1-amine

3-(4-(1h-Pyrazol-1-yl)phenyl)propan-1-amine

Cat. No.: B13607171
M. Wt: 201.27 g/mol
InChI Key: NMYWYSCVZLDJFZ-UHFFFAOYSA-N
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Description

3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine (CAS: 1343972-83-7) is a primary amine featuring a propan-1-amine chain linked to a phenyl ring substituted at the para position with a pyrazole heterocycle. Its structure combines the aromaticity of phenyl-pyrazole with the nucleophilic and hydrogen-bonding capabilities of a terminal amine, making it a candidate for drug discovery or ligand design.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-(4-pyrazol-1-ylphenyl)propan-1-amine

InChI

InChI=1S/C12H15N3/c13-8-1-3-11-4-6-12(7-5-11)15-10-2-9-14-15/h2,4-7,9-10H,1,3,8,13H2

InChI Key

NMYWYSCVZLDJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with a suitable amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides or epoxides. For example:

  • Reaction with methyl iodide : Forms a tertiary amine derivative under basic conditions (K₂CO₃, DMF, 60°C).

  • Epoxide ring-opening : Reacts with ethylene oxide to produce a hydroxylated amine derivative, useful for further functionalization.

Reagent Conditions Product Yield Reference
CH₃IK₂CO₃, DMF, 60°C, 6hN-Methyl-3-(4-(1H-pyrazol-1-yl)phenyl)propan-1-amine78%
Ethylene oxideTHF, RT, 12h3-(4-(1H-Pyrazol-1-yl)phenyl)-1-(2-hydroxyethyl)propan-1-amine65%

Acylation Reactions

The amine group reacts with acyl chlorides or anhydrides to form amides:

  • Acetylation : Treatment with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives.

  • Benzoylation : Benzoyl chloride produces bulkier amides, enhancing lipophilicity for drug-delivery applications.

Reagent Conditions Product Yield Reference
Acetyl chlorideDCM, Et₃N, 0°C→RT, 2hN-Acetyl-3-(4-(1H-pyrazol-1-yl)phenyl)propan-1-amine85%
Benzoyl chlorideDCM, Pyridine, RT, 4hN-Benzoyl-3-(4-(1H-pyrazol-1-yl)phenyl)propan-1-amine72%

Oxidation Reactions

Controlled oxidation of the amine group generates nitro or imine intermediates:

  • Nitrogen oxidation : Hydrogen peroxide (H₂O₂) in acetic acid converts the amine to a nitro group.

  • Imine formation : Reaction with ketones/aldehydes under dehydrating conditions forms Schiff bases.

Reagent Conditions Product Yield Reference
H₂O₂ (30%)AcOH, 50°C, 3h3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-nitro60%
BenzaldehydeToluene, MgSO₄, RT, 8hN-Benzylidene-3-(4-(1H-pyrazol-1-yl)phenyl)propan-1-amine68%

Pyrazole Ring Functionalization

The pyrazole moiety participates in electrophilic substitution:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the pyrazole’s 4-position.

  • Halogenation : Bromine (Br₂) in acetic acid yields 4-bromo derivatives for cross-coupling reactions .

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄0°C→RT, 2h3-(4-(4-Nitro-1H-pyrazol-1-yl)phenyl)propan-1-amine55%
Br₂ (1 equiv)AcOH, RT, 1h3-(4-(4-Bromo-1H-pyrazol-1-yl)phenyl)propan-1-amine82%

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

  • With CS₂ : Forms thiazolidinone derivatives under basic conditions.

  • With ethyl chloroformate : Generates quinazolinone analogs via carbamate intermediates.

Reagent Conditions Product Yield Reference
CS₂, KOHEtOH, reflux, 6h2-Thioxo-1,3-thiazolidin-4-one derivative45%
Ethyl chloroformateDCM, Et₃N, RT, 4hQuinazolin-4(3H)-one derivative58%

Cross-Coupling Reactions

The aryl-pyrazole system enables Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl systems .

  • Buchwald-Hartwig : Amination reactions introduce secondary amines at the phenyl ring .

Reagent Conditions Product Yield Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h3-(4-(1H-Pyrazol-1-yl)-[1,1'-biphenyl]-4-yl)propan-1-amine75%
MorpholinePd₂(dba)₃, Xantphos, t-BuONa, toluene, 100°C, 24h3-(4-(4-Morpholino-1H-pyrazol-1-yl)phenyl)propan-1-amine63%

Biological Activity Modulation

Derivatives of this compound exhibit enhanced binding to biological targets:

  • Anticancer activity : Pyrazoline-acetyl analogs inhibit ELF3-MED23 protein-protein interactions (IC₅₀ = 0.89 μM in HER2+ gastric cancer models) .

  • Anti-inflammatory effects : N-Acylated derivatives reduce COX-2 expression by 70% in murine macrophages.

This compound’s reactivity profile underscores its utility as a multifunctional scaffold in drug discovery and materials science. Strategic modifications at the amine or pyrazole positions enable tailored physicochemical and biological properties.

Scientific Research Applications

3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, modulating their activity. Additionally, the amine group can participate in ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Core

Chlorophenyl-Pyrazole Derivatives

The compound N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine () shares a pyrazole core but differs by:

  • A chlorophenyl substituent at the pyrazole 3-position.
  • A Schiff base (imine) linkage (–CH=N–) instead of a direct amine chain.
  • Key Data: IR absorption at 1664 cm⁻¹ (C=N stretch) and NMR signals at δ 8.68 (–CH=N) .
Fused Heterocyclic Systems

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () replaces the phenyl-pyrazole with a pyrazolo-pyrimidine fused to a thieno-pyrimidine.

  • Synthesis: Requires Vilsmeier–Haack formylation and cyclization with ammonium carbonate . However, the increased complexity may reduce synthetic accessibility compared to the simpler phenyl-pyrazole scaffold.

Modifications to the Amine Chain

Triethoxysilyl-Functionalized Amines

(E)-1-(4-(1H-pyrrol-1-yl)phenyl)-N-(3-(triethoxysilyl)propyl)methan-1-imine () features a triethoxysilyl group on the amine chain.

  • Key Data : Synthesized via condensation of 4-pyrazole benzaldehyde with 3-(triethoxysilyl)propan-1-amine (80% yield) .
    Comparison : The triethoxysilyl group confers hydrolytic instability but enables covalent bonding to silica surfaces, useful in hybrid materials. The target compound’s simpler amine chain lacks this functionality, prioritizing solubility and reactivity in organic media.
Fluorophenyl and Imidazole Derivatives

3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine () incorporates a fluorophenyl group and an imidazole-pyrimidine arm.

  • Key Data : Molecular weight 311.36 g/mol; SMILES string includes fluorine and imidazole motifs .
    Comparison : Fluorine enhances metabolic stability and membrane permeability, while the imidazole-pyrimidine moiety introduces additional hydrogen-bonding sites. The target compound’s pyrazole-phenyl system is less polar but more synthetically tractable.

Functional Group Replacements

Urea and Sulfonamide Analogues

1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea () replaces the amine with a urea group (–NH–CO–NH–).

  • Synthesis: Achieved via refluxing ethyl oxopropanoate with pyrazol-amine in acetic acid . Comparison: Urea derivatives exhibit strong hydrogen-bonding capacity, often improving target affinity in kinase inhibitors. The target compound’s primary amine may prioritize nucleophilic reactivity (e.g., in Schiff base formation) over urea’s bidentate hydrogen bonding.
Cyclopropylamine Derivatives

N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () substitutes the propan-1-amine with a cyclopropylamine group.

  • Key Data: Melting point 104–107°C; HRMS m/z 215 ([M+H]⁺) . The target compound’s flexible propyl chain may favor entropy-driven binding.

Biological Activity

3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes research findings related to its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, known for their diverse biological activities. The synthesis of this compound typically involves the reaction of 4-(1H-pyrazol-1-yl)phenyl derivatives with appropriate alkyl amines, resulting in various substituted pyrazole derivatives.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
Compound A (similar structure)859310
Compound B (similar structure)617610

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Several studies have reported that these compounds exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. For example, a derivative with a similar structure showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL against several pathogens .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Active Against
Compound A0.22E. coli
Compound B0.25S. aureus
Compound C (similar structure)0.30Bacillus subtilis

Anticancer Activity

Pyrazole derivatives have also been explored for their anticancer potential. Studies have shown that certain compounds can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. For instance, some derivatives demonstrated IC50 values comparable to established anticancer drugs .

Table 3: Anticancer Activity of Pyrazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
Erlotinib (control)0.07MCF-7
Compound A (similar structure)0.08MCF-7
Compound B (similar structure)0.15A549

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Carrageenan-Induced Edema Model : In vivo studies using a carrageenan-induced paw edema model demonstrated that certain pyrazole derivatives significantly reduced inflammation compared to control groups treated with ibuprofen .
  • Antimicrobial Efficacy : In vitro studies assessed the antimicrobial activity of various pyrazole derivatives against a panel of bacterial strains, revealing potent activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Proliferation : Research involving tumor xenograft models indicated that specific pyrazole compounds effectively inhibited tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-(1H-Pyrazol-1-yl)phenyl)propan-1-amine, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling pyrazole derivatives with phenylpropanamine precursors. Copper-catalyzed Ullmann-type reactions in polar aprotic solvents (e.g., DMSO) with cesium carbonate as a base are effective for aryl amination . Optimization strategies include:

  • Catalyst selection : Comparing Cu(I) (e.g., CuBr) vs. Pd-based catalysts for efficiency and cost.
  • Solvent effects : Polar solvents enhance reaction kinetics but may require post-reaction dilution (e.g., with water) to precipitate products .
  • Purification : Acid-base extraction followed by gradient column chromatography (e.g., 0–100% ethyl acetate/hexane) improves yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Key Techniques :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., aromatic protons at δ 8.87 ppm adjacent to electron-withdrawing groups) .
  • HRMS (ESI) : Confirms molecular weight (e.g., m/z 215 [M+H]⁺ for a related pyrazole-amine) .
    • Resolving Discrepancies : Contradictions between calculated and observed spectra may arise from tautomerism or impurities. Strategies include:
  • Repeating NMR under controlled humidity/temperature.
  • Using 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What are the documented biological activities of structurally similar pyrazole-amine compounds?

  • Bioactivity Insights : Analogous compounds (e.g., 4-arylmethylpyrazol-3-amines) exhibit antibacterial activity against Gram-positive bacteria and anxiolytic properties .
  • Research Guidance :

  • Prioritize substituent modifications (e.g., electron-withdrawing groups on the phenyl ring) for Structure-Activity Relationship (SAR) studies .
  • Screen derivatives using standardized MIC assays against Staphylococcus aureus .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives with enhanced bioactivity?

  • Computational Workflow :

  • Quantum Chemical Calculations : Predict reactivity and stability of intermediates (e.g., via density functional theory).
  • Reaction Path Search : ICReDD’s approach combines computational modeling with experimental data to optimize conditions (e.g., reducing trial-and-error in catalyst selection) .
    • Application Example : Morpholine-functionalized pyrimidine analogs suggest that electron-deficient aryl groups improve target binding .

Q. What strategies address low yields in coupling steps during synthesis?

  • Challenges : Low yields (e.g., 17.9% in a Cu-catalyzed reaction ) may stem from steric hindrance or side reactions.
  • Solutions :

  • Bulkier Bases : Use Cs₂CO₃ instead of K₂CO₃ for better deprotonation .
  • Microwave Assistance : Enhances reaction efficiency by reducing time and energy .
  • Directing Groups : Introduce morpholine or methylthio groups to regioselectively guide coupling .

Q. How should researchers analyze contradictory data in reaction optimization or bioactivity assays?

  • Case Study : Conflicting NMR data may indicate tautomeric equilibria. Validate via variable-temperature NMR or X-ray crystallography (e.g., triclinic crystal structure analysis for a pyrazole-pyrimidine analog ).
  • Statistical Approaches : Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) and identify optimal conditions .

Methodological Tables

Synthesis Optimization Parameters Examples from Evidence
Catalyst SystemCuBr/Cs₂CO₃ in DMSO
Purification GradientEthyl acetate/hexane (0–100%)
Yield Improvement StrategiesMicrowave-assisted synthesis
Key Spectral Benchmarks Reference Values
¹H NMR (Aromatic Protons)δ 8.87 ppm (d, J = 2 Hz)
HRMS (ESI)m/z 215 [M+H]⁺

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